5-(4-Bromophenoxy)furan-2-carboxylic acid
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Overview
Description
“5-(4-Bromophenoxy)furan-2-carboxylic acid” is a chemical compound with the CAS Number 73420-68-5. It has a linear formula of C11H7BrO4 . The compound has a molecular weight of 283.08 and a melting point between 173 - 175 degrees Celsius .
Molecular Structure Analysis
The InChI code for “5-(4-Bromophenoxy)furan-2-carboxylic acid” is 1S/C11H7BrO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “5-(4-Bromophenoxy)furan-2-carboxylic acid” are not detailed in the search results, furan compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
“5-(4-Bromophenoxy)furan-2-carboxylic acid” is a solid substance .Scientific Research Applications
Chemical Synthesis
“5-(4-Bromophenoxy)furan-2-carboxylic acid” is a chemical compound with the molecular formula C11H7BrO4 . It is often used as a reagent in the synthesis of various organic compounds .
Precursor for Monomer and Polymer Synthesis
Furan derivatives, such as “5-(4-Bromophenoxy)furan-2-carboxylic acid”, can be intriguing precursors for monomer and polymer synthesis . They can oxidize the intermediates of conventional oxidation without the formation of CO2 and CO, thus increasing the yield of FDCA .
Synthesis of High-Nuclearity Heterometallic Complex
Furan derivatives have been used in the synthesis of high-nuclearity heterometallic complexes . For example, 2-Furoic acid, a furan derivative, has been used in the synthesis of a single-molecule magnet, Mn11Gd2 .
Synthesis of Orally Active Antidiabetic Vanadyl Complex
Furan derivatives have also been used in the synthesis of orally active antidiabetic vanadyl complexes . Specifically, bis (α-furancarboxylato)oxovanadium (IV) has been synthesized using 2-Furoic acid .
Synthesis of Novel Furan Derivatives with Antibacterial Activity
Furan derivatives have been used in the synthesis of novel furan derivatives with antibacterial activity . The radical bromination of the methyl group with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate .
Safety and Hazards
properties
IUPAC Name |
5-(4-bromophenoxy)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCNVCYLNHHFEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(O2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504165 |
Source
|
Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenoxy)furan-2-carboxylic acid | |
CAS RN |
73420-68-5 |
Source
|
Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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